molecular formula C18H18FNO B2661218 N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 866150-41-6

N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No. B2661218
CAS RN: 866150-41-6
M. Wt: 283.346
InChI Key: QPFUKLLHZFBSLV-RGVLZGJSSA-N
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Description

The compound “N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, a fluorophenyl group, and an amine group . The presence of these functional groups suggests that this compound may have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, infrared spectroscopy, and NMR spectroscopy . These techniques can provide information about the bond lengths, bond angles, and the overall three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions like nucleophilic substitution or condensation. The presence of the fluorine atom might also influence the compound’s reactivity due to its electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets in the body. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Its properties could be modified by making structural changes to the molecule .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-12-4-9-16(17-15(12)10-18(2,3)21-17)20-11-13-5-7-14(19)8-6-13/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFUKLLHZFBSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

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